An In-Depth Technical Guide to the Chemical Properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine
An In-Depth Technical Guide to the Chemical Properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties of a key derivative, 7-methyl-4H,5H-thieno[2,3-c]pyridine, with a particular focus on its synthesis, reactivity, and potential applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their exploration of this promising chemical entity.
Thienopyridines, as a class of compounds, have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic landscape that can be strategically modified to tune the molecule's pharmacological profile. The 7-methyl-4H,5H-thieno[2,3-c]pyridine variant, in particular, offers a strategic point for further functionalization and exploration of its structure-activity relationships (SAR).
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental physicochemical properties of 7-methyl-4H,5H-thieno[2,3-c]pyridine is paramount for its effective utilization in research and development. While experimental data for this specific molecule is limited in the public domain, we can infer its properties based on data from closely related analogs and computational predictions.
Table 1: Predicted Physicochemical Properties of 7-methyl-4,5-dihydrothieno[2,3-c]pyridine [2]
| Property | Value | Source |
| Molecular Formula | C₈H₉NS | PubChem |
| Molecular Weight | 151.23 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Characterization:
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-methyl-4H,5H-thieno[2,3-c]pyridine. Below are the expected spectroscopic signatures based on known data for similar thieno[2,3-c]pyridine derivatives.[3][4]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene and pyridine rings, as well as signals for the methyl and methylene groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating or -withdrawing nature of the fused ring system.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative for confirming the structure.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide additional structural information. Predicted mass spectrometry data for the [M+H]⁺ adduct is 152.05286 m/z.[2]
Synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine
The synthesis of the thieno[2,3-c]pyridine core is a critical aspect of its exploration. Several synthetic strategies have been developed, with a notable emphasis on metal-free approaches to enhance the sustainability and accessibility of these compounds. A particularly effective method involves the acid-mediated denitrogenative transformation of a thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine precursor.[7]
Rationale for the Synthetic Approach
The choice of a metal-free denitrogenative transformation offers several advantages. It avoids the use of potentially toxic and expensive metal catalysts, simplifying purification and reducing environmental impact. The reaction proceeds through a reactive intermediate that can be trapped with various nucleophiles, allowing for the introduction of diverse substituents at the 7-position of the thieno[2,3-c]pyridine core. This modularity is highly advantageous for generating a library of analogs for SAR studies.
Experimental Protocol: Synthesis via Denitrogenative Transformation
This protocol is adapted from a reported synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives and can be optimized for the synthesis of the target molecule.[5]
Step 1: Synthesis of the Thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine Precursor
This precursor is typically synthesized in a multi-step sequence starting from a suitable thiophene derivative. The key steps often involve the formation of a 1,2,3-triazole ring followed by a cyclization reaction to form the fused tricyclic system.
Step 2: Acid-Mediated Denitrogenative Transformation
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To a solution of the thieno[2,3-c][1][5][6]triazolo[1,5-a]pyridine precursor (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add the desired nucleophile. For the synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine, a methylating agent would be required.
-
Add a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH) (2 equivalents), to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature optimized for the specific substrate (typically around 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-methyl-4H,5H-thieno[2,3-c]pyridine.
Table 2: Optimization of Reaction Conditions for the Denitrogenative Transformation [5]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PTSA | Toluene | 110 | 24 | Low |
| PTSA | Dioxane | 100 | 24 | Low |
| PTSA | 1,2-DCE | 80 | 24 | Moderate |
| TfOH | 1,2-DCE | 80 | 24 | High |
This data highlights the superior performance of TfOH as a catalyst in DCE for this transformation.
Caption: General workflow for the synthesis of 7-methyl-4H,5H-thieno[2,3-c]pyridine.
Reactivity of the Thieno[2,3-c]pyridine Core
The reactivity of the thieno[2,3-c]pyridine scaffold is dictated by the interplay of the electron-rich thiophene ring and the electron-deficient pyridine ring. This duality in electronic nature allows for a range of chemical transformations.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[8] Any electrophilic attack is likely to occur preferentially on the more electron-rich thiophene ring. The precise position of substitution will be influenced by the directing effects of the fused pyridine ring and any existing substituents.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of a good leaving group on the pyridine ring would facilitate such reactions.
Caption: General reactivity of the thieno[2,3-c]pyridine core.
Biological Activities and Drug Development Potential
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework for the design of new therapeutic agents, with derivatives exhibiting a range of biological activities.
Anticancer Activity
Several studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as anticancer agents.[9] One notable mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[1] Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Structure-activity relationship (SAR) studies on a series of thieno[2,3-c]pyridine derivatives have provided valuable insights for the design of potent Hsp90 inhibitors. The nature and position of substituents on the thieno[2,3-c]pyridine core have been shown to significantly influence their anticancer activity.[9]
Kinase Inhibition
The thienopyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for the development of ligands for a variety of biological targets, including protein kinases.[6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While specific data on the kinase inhibitory activity of 7-methyl-4H,5H-thieno[2,3-c]pyridine is not yet available, the broader thienopyridine class has been explored for the development of inhibitors for various kinases, including those involved in cancer progression and inflammation.[7][10] The modular nature of the synthesis of 7-substituted thieno[2,3-c]pyridines makes this scaffold an attractive starting point for the development of novel kinase inhibitors.
Caption: Potential biological activities of 7-methyl-4H,5H-thieno[2,3-c]pyridine derivatives.
Conclusion
7-methyl-4H,5H-thieno[2,3-c]pyridine represents a valuable chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis via efficient, metal-free methods makes it an accessible building block for the generation of diverse chemical libraries. The unique electronic properties of the thieno[2,3-c]pyridine core provide a foundation for exploring a range of chemical transformations and for designing molecules with specific biological activities. The demonstrated potential of related compounds as anticancer agents and kinase inhibitors underscores the importance of further investigating this promising scaffold. This guide provides a solid foundation of its chemical properties to aid researchers in unlocking the full potential of 7-methyl-4H,5H-thieno[2,3-c]pyridine and its derivatives.
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